molecular formula C6H14N2O B1294361 Hexanohydrazide CAS No. 2443-62-1

Hexanohydrazide

Cat. No.: B1294361
CAS No.: 2443-62-1
M. Wt: 130.19 g/mol
InChI Key: QKWRNBNHSRYCOE-UHFFFAOYSA-N
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Description

Hexanohydrazide is an organic compound with the molecular formula C6H14N2O. It belongs to the class of hydrazides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Hexanohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of hexanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C6H12O2+N2H4C6H14N2O+H2O\text{C6H12O2} + \text{N2H4} \rightarrow \text{C6H14N2O} + \text{H2O} C6H12O2+N2H4→C6H14N2O+H2O

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Hexanohydrazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form hexylamine or other reduced forms.

    Substitution: this compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including hydrazones and Schiff bases.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexanohydrazide and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, this compound derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Hexanohydrazide can be compared with other hydrazides, such as:

    Acetohydrazide: A simpler hydrazide with a shorter carbon chain.

    Benzohydrazide: A hydrazide with an aromatic ring, offering different chemical properties.

    Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to acetohydrazide and benzohydrazide provides different solubility and reactivity characteristics.

Properties

IUPAC Name

hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRNBNHSRYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179189
Record name Caproylhydrazine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2443-62-1
Record name Hexanoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, hydrazide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXANOIC HYDRAZIDE
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Synthesis routes and methods

Procedure details

Under nitroqen, a solution of 262 g (8 2 mol) of anhydrous hydrazine in 1300 mL of methanol was cooled to 0° C. and treated with 885 g (6.8 mol) of methyl caproate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 7 h. The reaction was concentrated in vacuo; recrystallization from toluene gave 707 g (80%) of caproic acid hydrazide as a colorless solid: mp 72.5°-73.9° C.; NMR (CDCl3) δ 0.82 (t, J=7 Hz, 3H), 1.15-1.33 (m, 4H), 1.51-1.64 (m, 2H), 2.10 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 7.56 (br s, 1H). A 5.0 g (39 mmol) sample of the hydrazide was dissolved in 40 mL of methanol and treated with 11.2 g (78 mmol) of ethyl iminocaproate [P. Reynaud and R. C. Moreau, Bull. Soc., Chim. France, 2997 (1964)-which. was only about 50% pure by NMR] under nitrogen. The reaction was stirred at reflux for 2 days and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (48:52) gave 7.56 g (92%) of 3,5-dipentyl-1H-1,2,4-triazole as a colorless solid: mp 66°-68° C.; NMR (CDCl3) δ 0.88 (t, J=7 Hz, 6H), 1.24-1.41 (m, 8H), 1.66- 1.81 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 210 (100), 166 (14); HRMS. Calcd for M+H: 210.1970. Found: 210.1964.
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
885 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Hexanohydrazide in biosensing applications, as highlighted in the research?

A1: this compound serves as a linker molecule in the fabrication of a biosensor for organophosphorus pesticides and metal ions. [] The research describes a biotinylated copolymer, poly(3-undecylthiophene-co-3- thiophenecarboxaldehyde) 6-biotinamido this compound, which is synthesized and then attached to a silanized glass surface. [] This copolymer, incorporating this compound, enables the immobilization of the enzyme alkaline phosphatase through a biotin-streptavidin interaction. [] This immobilized enzyme then acts as the sensing element, detecting the presence of target analytes by changes in chemiluminescence signals. []

Q2: Does the structure of this compound derivatives influence the properties of metal complexes?

A2: Yes, the structure of this compound derivatives can significantly impact the properties of metal complexes. Research focusing on copper(II) complexes with 3,5-di(tert-butyl)salicylaldehyde acylhydrazone, a derivative of this compound, revealed this influence. [] The study demonstrated that both the structural features of the ligands, including the this compound derivative, and the nature of the accompanying acido ligands played a crucial role in determining the final structure and properties of the resulting metal complexes. [] This highlights the importance of considering structural variations in this compound derivatives when designing metal complexes for specific applications.

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